molecular formula C21H20N4O2 B7695648 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

カタログ番号 B7695648
分子量: 360.4 g/mol
InChIキー: TUNGURYLEUSWRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide, also known as DPM-1001, is a novel small molecule compound that has been developed for potential use in the treatment of various diseases. It is a selective inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

作用機序

The primary target of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide is the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis and resistance to chemotherapy. This compound selectively inhibits CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, and to sensitize cells to chemotherapy drugs. In animal models of arthritis, this compound has been shown to reduce inflammation and joint damage. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta accumulation.

実験室実験の利点と制限

One of the advantages of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide is its selectivity for CK2, which reduces the potential for off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties and to be well-tolerated in animal studies. However, one of the limitations of this compound is its relatively low potency compared to other CK2 inhibitors, which may limit its efficacy in some applications.

将来の方向性

There are several future directions for the development and application of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide. One potential direction is the optimization of its potency and selectivity for CK2, which may improve its efficacy in cancer and other diseases. Another direction is the evaluation of its safety and efficacy in clinical trials, which will be necessary for its approval as a therapeutic agent. Finally, the potential of this compound as a tool compound for the study of CK2 and its downstream targets should be explored, which may provide insights into the role of CK2 in various cellular processes.

合成法

The synthesis of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide involves several steps, including the preparation of the pyrazolo[3,4-b]quinoline intermediate, which is then coupled with the ethoxybenzamide moiety. The final product is obtained through purification and characterization using various spectroscopic techniques. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized in both academic and industrial laboratories.

科学的研究の応用

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The selective inhibition of CK2 by this compound has been shown to have anti-proliferative effects on cancer cells and to enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to have anti-inflammatory effects in animal models of arthritis and to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-4-27-18-8-6-5-7-15(18)21(26)23-19-16-12-14-10-9-13(2)11-17(14)22-20(16)25(3)24-19/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNGURYLEUSWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN(C3=C2C=C4C=CC(=CC4=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。